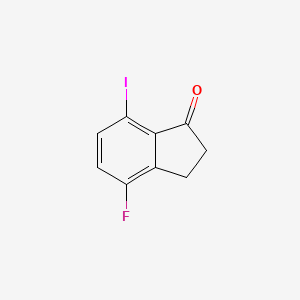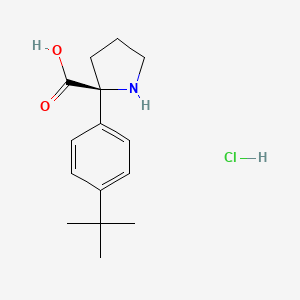![molecular formula C14H16F2N2O2 B11844020 [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group and an acetate moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate typically involves the condensation of 2,4-difluorobenzaldehyde with piperidine, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:
-
Condensation Reaction
Reactants: 2,4-difluorobenzaldehyde and piperidine
Conditions: Room temperature, acidic or basic catalyst
Product: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine
-
Acetylation Reaction
Reactants: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine and acetic anhydride
Conditions: Elevated temperature, presence of a base
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can be compared with other similar compounds, such as:
[(E)-[(2,4-dichlorophenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with chlorine substituents instead of fluorine.
[(E)-[(2,4-dimethylphenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with methyl substituents instead of fluorine.
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H16F2N2O2 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3/b18-14+ |
Clé InChI |
WCXWCTJJYPQSJB-NBVRZTHBSA-N |
SMILES isomérique |
CC(=O)O/N=C(\C1CCNCC1)/C2=C(C=C(C=C2)F)F |
SMILES canonique |
CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)
![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)






